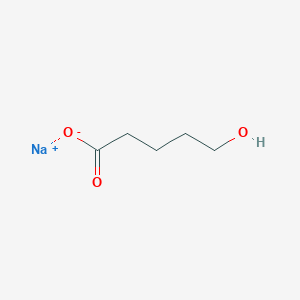

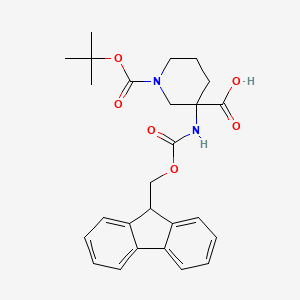

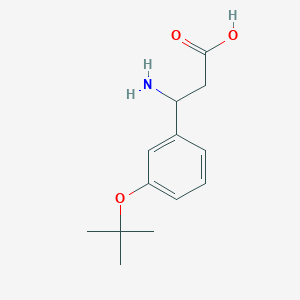

![molecular formula C18H6F12 B3041870 1,2-Bis[3,5-bis(trifluoromethyl)phenyl]ethyne CAS No. 397864-20-9](/img/structure/B3041870.png)

1,2-Bis[3,5-bis(trifluoromethyl)phenyl]ethyne

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of this compound involves several steps, including the introduction of trifluoromethyl groups onto the phenyl rings. Detailed synthetic routes and conditions can be found in relevant literature .

Chemical Reactions Analysis

1,2-Bis[3,5-bis(trifluoromethyl)phenyl]ethyne serves as a versatile organocatalyst. It can catalyze various bond-forming reactions, including C-C, C-N, C-O, C-S, and C-Hal, with high yields and excellent enantiocontrol .

Applications De Recherche Scientifique

Synthesis and Chemical Reactions

- Precursor for Unsaturated Ring Systems : Bis(trifluoromethylthio)ethyne, closely related to 1,2-bis[3,5-bis(trifluoromethyl)phenyl]ethyne, is an excellent precursor for various unsaturated ring systems. It enables the synthesis of homocyclic and heterocyclic compounds characterized by their NMR, IR, and mass spectroscopic data (Haas & Krächter, 1985).

Optical and Electrical Properties

- Application in Organic Field-Effect Transistors (FETs) : Bis(4-(phenylethynyl)phenyl)ethynes, similar in structure to this compound, demonstrate potential in organic FETs, exhibiting p-type and n-type transistor operations with varying hole mobilities depending on their substituents (Oyamada et al., 2006).

Material Science

Formation of Coordination Polymers : 1,2-Bis(4-pyridyl)ethyne, structurally related, reacts with metal salts like cadmium nitrate to form one-dimensional coordination polymers with unique crystalline structures (Dong et al., 1999).

Synthesis of Luminescent Materials : The Sonogashira cross-coupling of ethynylbenzenes with diiodothiophene, akin to processes involving this compound, leads to the production of luminescent thiophenes with varying electronic properties based on the substituents (Siddle et al., 2007).

Fabrication of Amphoteric Materials : Compounds structurally similar to this compound, like hydroxydialkylamino cruciforms, exhibit unique photophysical properties and changes in absorption and emission in response to environmental stimuli, indicating potential in sensor applications (McGrier et al., 2011).

Pharmaceutical Research

- Synthesis of Novel Compounds with Antimicrobial Activity : Compounds derived from this compound, like Biginelli reaction products, demonstrate promising results in the synthesis of novel compounds with potential antibacterial and antifungal activities (Vora & Vyas, 2019).

Mécanisme D'action

Propriétés

IUPAC Name |

1-[2-[3,5-bis(trifluoromethyl)phenyl]ethynyl]-3,5-bis(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H6F12/c19-15(20,21)11-3-9(4-12(7-11)16(22,23)24)1-2-10-5-13(17(25,26)27)8-14(6-10)18(28,29)30/h3-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOIKFKIMHPBEQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C#CC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H6F12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

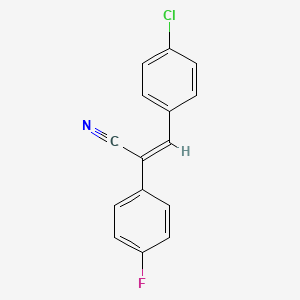

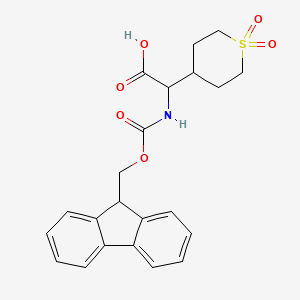

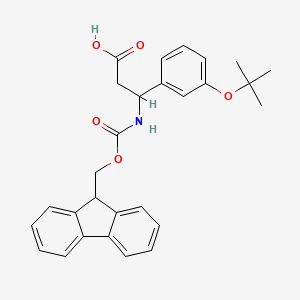

![[(1R)-1-amino-2-phenylethyl]phosphonic acid](/img/structure/B3041797.png)

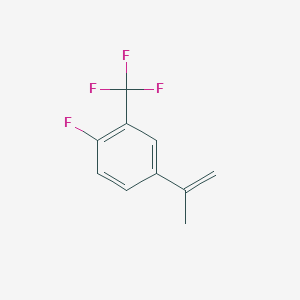

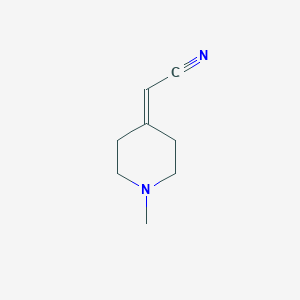

![3-[1-(Tert-butoxycarbonyl)piperidin-4-yl]-3-[(benzyloxycarbonyl)amino]propanoic acid](/img/structure/B3041803.png)

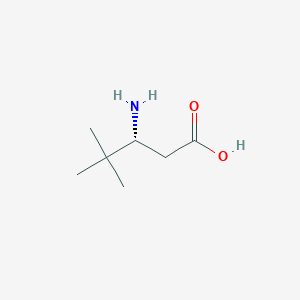

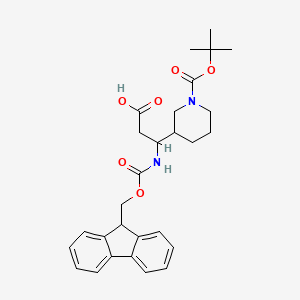

![2,8-Dimethyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine](/img/structure/B3041808.png)

![2,6-dimethyl-3-(1H-pyrazol-5-yl)imidazo[1,2-a]pyridine](/img/structure/B3041809.png)